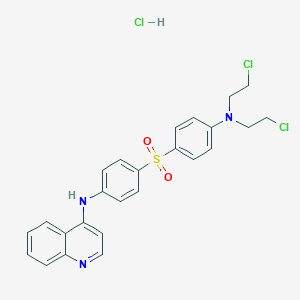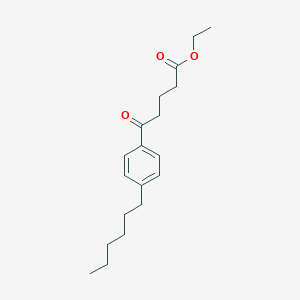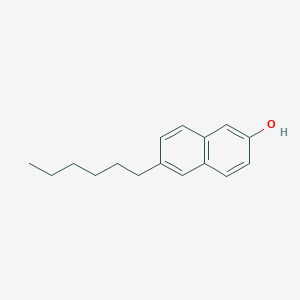
6-hexylnaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hexylnaphthalen-2-ol is a chemical compound with the molecular formula C16H20O. It is a derivative of 2-naphthol, where a hexyl group is attached to the sixth position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexylnaphthalen-2-ol typically involves the alkylation of 2-naphthol. One common method is the reaction of 2-naphthol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-hexylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of halogenated or nitrated derivatives .
Scientific Research Applications
6-hexylnaphthalen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-hexylnaphthalen-2-ol involves its interaction with various molecular targets and pathways. Its hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The hexyl group enhances its lipophilicity, affecting its solubility and distribution in different environments .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: The parent compound, differing only by the absence of the hexyl group.
1-Naphthol: An isomer with the hydroxyl group at the first position of the naphthalene ring.
6-Hexyl-1-naphthol: A similar compound with the hexyl group at the sixth position but with the hydroxyl group at the first position.
Uniqueness
6-hexylnaphthalen-2-ol is unique due to the specific positioning of the hexyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1999-56-0 |
|---|---|
Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
6-hexylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-2-3-4-5-6-13-7-8-15-12-16(17)10-9-14(15)11-13/h7-12,17H,2-6H2,1H3 |
InChI Key |
YLSRNLBJYQACQD-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |
| 1999-56-0 | |
Synonyms |
6-Hexyl-2-naphthol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


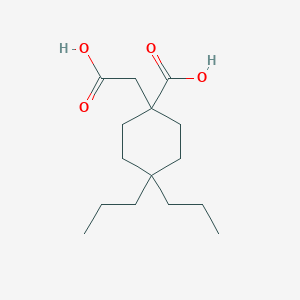
![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)
![4-propan-2-ylidene-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B162173.png)

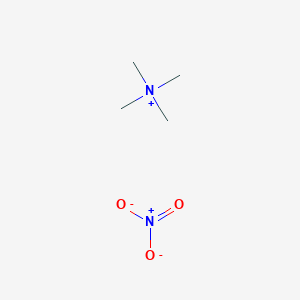



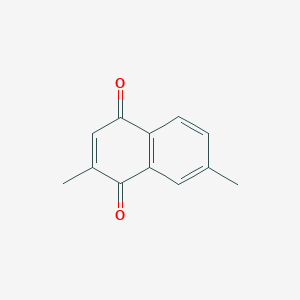
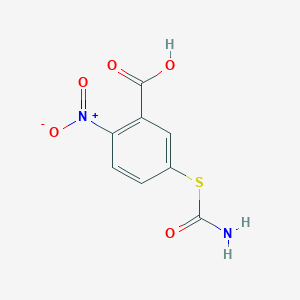
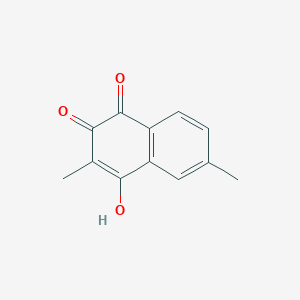
![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)
